1,2-Bis(4-methylthiazol-2-yl)disulfane
Overview
Description
1,2-Bis(4-methylthiazol-2-yl)disulfane is a useful research compound. Its molecular formula is C8H8N2S4 and its molecular weight is 260.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis of Dithiazolidine-3,5-diones
1,2,4-Dithiazolidine-3,5-diones, derived from bis(chlorocarbonyl)disulfane, are explored for their role as amino protecting groups in peptide, glycopeptide, and PNA synthesis. These compounds serve as masked isocyanates and sulfurization reagents, offering novel synthetic routes in organic chemistry (Barany et al., 2005).
Precursors for Bifunctionalized Anionic Derivatives
Research on bis-β-sulfanylethylester and cyclic disulfide-S-oxides reveals their utility as precursors for anionic derivatives with two oxidized sulfurs. These compounds facilitate the synthesis of a variety of sulfonated and sulfinated species, showing potential for creating novel organic molecules (Sousa & Artaud, 2008).
Copper(I) Coordination Chemistry
Studies on thione and oligosulfide-bridged 6-methyl-2,2′-bipyridines, including 1,2-bis(6′-methyl-2,2′-bipyridin-6-yl)disulfane, have provided insights into redox addressable ligands in copper(I) coordination chemistry. These findings contribute to the understanding of ligand behavior in metal coordination spheres and their redox properties (Constable et al., 2010).
Novel Hepatoprotective Agents
Research into bis(isoxazol-4-ylmethylsulfanyl)alkanes and their metal complexes has shown potential for these compounds as effective hepatoprotective agents. This work underscores the importance of sulfur-containing compounds in designing new therapeutic agents (Akhmetova et al., 2018).
Synthesis of Bisisothiazole-4-yl Disulfides
An innovative synthesis route for bisisothiazole-4-yl disulfides through demethoxylative thioannulation of alkynyl oxime ethers with sulfur highlights a novel method for constructing complex sulfur-containing heterocycles. This process emphasizes the versatility of sulfur in organic synthesis (Li et al., 2020).
Properties
IUPAC Name |
4-methyl-2-[(4-methyl-1,3-thiazol-2-yl)disulfanyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S4/c1-5-3-11-7(9-5)13-14-8-10-6(2)4-12-8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPYUFUIUSJRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SSC2=NC(=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398980 | |
Record name | Bis(4-methylthiazol-2-yl) disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23826-98-4 | |
Record name | Bis(4-methylthiazol-2-yl) disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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